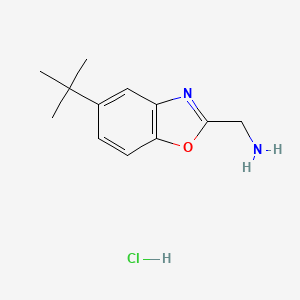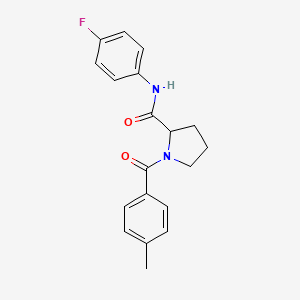![molecular formula C17H21N3O3 B6127288 [2-[(3-Methoxyphenyl)methyl]morpholin-4-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B6127288.png)
[2-[(3-Methoxyphenyl)methyl]morpholin-4-yl]-(2-methylpyrazol-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-[(3-Methoxyphenyl)methyl]morpholin-4-yl]-(2-methylpyrazol-3-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a morpholine ring, a methoxyphenyl group, and a methylpyrazolyl moiety, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(3-Methoxyphenyl)methyl]morpholin-4-yl]-(2-methylpyrazol-3-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the morpholine derivative, followed by the introduction of the methoxyphenyl group through a Friedel-Crafts alkylation reaction. The final step involves the coupling of the methylpyrazolyl moiety using a suitable coupling reagent under controlled conditions.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is prioritized to make the process sustainable.
化学反応の分析
Types of Reactions
[2-[(3-Methoxyphenyl)methyl]morpholin-4-yl]-(2-methylpyrazol-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, [2-[(3-Methoxyphenyl)methyl]morpholin-4-yl]-(2-methylpyrazol-3-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Preliminary studies suggest that it may have applications in treating certain diseases due to its ability to interact with specific biological targets.
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its versatility and reactivity make it a valuable component in the production of high-performance materials.
作用機序
The mechanism of action of [2-[(3-Methoxyphenyl)methyl]morpholin-4-yl]-(2-methylpyrazol-3-yl)methanone involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
[2-Methyl-4-(4-methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolyl)methylthio]phenoxyacetic acid: This compound shares structural similarities with [2-[(3-Methoxyphenyl)methyl]morpholin-4-yl]-(2-methylpyrazol-3-yl)methanone and is used in similar applications.
4-Methoxyphenethylamine: Another compound with a methoxyphenyl group, used in various chemical and biological studies.
Uniqueness
What sets this compound apart is its combination of a morpholine ring, methoxyphenyl group, and methylpyrazolyl moiety
特性
IUPAC Name |
[2-[(3-methoxyphenyl)methyl]morpholin-4-yl]-(2-methylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-19-16(6-7-18-19)17(21)20-8-9-23-15(12-20)11-13-4-3-5-14(10-13)22-2/h3-7,10,15H,8-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXMSOFIWNHIPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N2CCOC(C2)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,9-DIMETHYL-N-[3-(4-MORPHOLINYL)PROPYL]-4-OXO-1,4-DIHYDROPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B6127206.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-3-piperidinamine](/img/structure/B6127207.png)
![2,6-dimethoxy-N-[(1-methylimidazol-2-yl)methyl]pyrimidin-4-amine](/img/structure/B6127223.png)
![3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B6127228.png)
![7-(6-hydroxy-L-norleucyl)-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6127232.png)
![4-{4-[(2-nitrobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B6127234.png)
![3-(Benzylamino)benzo[b][1,6]naphthyridine-4-carbonitrile](/img/structure/B6127241.png)
![N-methyl-1-(tetrahydro-2H-pyran-4-yl)-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B6127244.png)
![2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B6127258.png)
![2-(4-chlorophenyl)-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-oxazol-5(4H)-one](/img/structure/B6127275.png)

![1-[(2-Phenyl-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylic acid](/img/structure/B6127298.png)

![5-acetyl-N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N,2,4-trimethyl-1H-pyrrole-3-carboxamide](/img/structure/B6127312.png)
